3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219967-94-8
VCID: VC2846128
InChI: InChI=1S/C15H23NO.ClH/c1-13-4-2-5-15(10-13)12-17-9-7-14-6-3-8-16-11-14;/h2,4-5,10,14,16H,3,6-9,11-12H2,1H3;1H
SMILES: CC1=CC(=CC=C1)COCCC2CCCNC2.Cl
Molecular Formula: C15H24ClNO
Molecular Weight: 269.81 g/mol

3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

CAS No.: 1219967-94-8

Cat. No.: VC2846128

Molecular Formula: C15H24ClNO

Molecular Weight: 269.81 g/mol

* For research use only. Not for human or veterinary use.

3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride - 1219967-94-8

Specification

CAS No. 1219967-94-8
Molecular Formula C15H24ClNO
Molecular Weight 269.81 g/mol
IUPAC Name 3-[2-[(3-methylphenyl)methoxy]ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C15H23NO.ClH/c1-13-4-2-5-15(10-13)12-17-9-7-14-6-3-8-16-11-14;/h2,4-5,10,14,16H,3,6-9,11-12H2,1H3;1H
Standard InChI Key JNJKBHWEHMGUBH-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)COCCC2CCCNC2.Cl
Canonical SMILES CC1=CC(=CC=C1)COCCC2CCCNC2.Cl

Introduction

Chemical Structure and Properties

3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is characterized by a piperidine ring with a substituent at the 3-position consisting of an ethyl linker connected to a 3-methylbenzyl group via an oxygen atom. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions.

Basic Information

The compound has the molecular formula C15H24ClNO with a molecular weight of approximately 269.81 g/mol . Its structure features several key functional groups:

  • A piperidine ring with substitution at the 3-position

  • An ether linkage between the ethyl chain and the benzyl group

  • A methyl substituent at the meta position of the benzyl group

  • A hydrochloride salt form

Physical and Chemical Properties

While specific data for 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is limited, its properties can be inferred from structurally similar compounds. Like other piperidine derivatives, it likely exhibits:

  • Increased water solubility compared to its free base form due to the hydrochloride salt

  • Moderate to high lipophilicity due to the benzyl group

  • Basic characteristics attributed to the piperidine nitrogen

The presence of the 3-methyl group on the benzyl moiety can significantly impact the compound's pharmacokinetic profile and lipophilicity, potentially affecting its distribution in biological systems.

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride typically follows similar pathways to those used for structurally related compounds. Based on the synthesis of analogous compounds, a potential synthetic route would involve:

  • Reaction of a 3-substituted piperidine with an appropriate ethylene derivative

  • Etherification with 3-methylbenzyl chloride or similar reagent

  • Conversion to the hydrochloride salt using hydrochloric acid

Specific Reaction Conditions

The synthesis typically employs nucleophilic substitution reactions, where the piperidine derivative with a hydroxyethyl group reacts with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The general reaction can be outlined as:

  • 3-(2-hydroxyethyl)piperidine + 3-methylbenzyl chloride → 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine

  • 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine + HCl → 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

These reactions typically require controlled temperature conditions and appropriate solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Chemical Reactions

Typical Reaction Patterns

3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, like structurally similar compounds, can participate in various chemical reactions:

Oxidation Reactions

The compound may undergo oxidation reactions, particularly at the piperidine nitrogen or the benzylic position. Common oxidizing agents for such transformations include potassium permanganate or chromium trioxide.

Reduction Reactions

Reduction reactions may occur using hydrogen gas with palladium catalysts or with reducing agents like lithium aluminum hydride.

Substitution Reactions

The compound can participate in various substitution reactions, particularly at the benzylic position or the piperidine nitrogen.

Stability and Reactivity

The ether linkage in 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is generally stable under neutral conditions but may undergo cleavage under strongly acidic or basic conditions. The hydrochloride salt form enhances the compound's stability during storage but may affect its reactivity in certain chemical transformations.

Biological Activity

Receptor Interactions

Based on data from similar compounds, 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride may function as a ligand for various neurotransmitter receptors. The piperidine moiety is a common structural feature in compounds that interact with neuroreceptors, suggesting potential neuroactive properties.

Structure-Activity Relationships

The specific positioning of substituents on the piperidine ring significantly impacts biological activity. The 3-position substitution in this compound differs from its 2- and 4-position analogs, which may result in distinct receptor binding profiles and biological effects.

CompoundPosition of SubstitutionPotential Biological Activity
3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine HCl3-positionNeurotransmitter receptor ligand
2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine HCl2-positionMay affect lipophilicity and pharmacokinetics
4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine HCl4-positionPotential neurotransmitter receptor interactions

The presence of the methyl group at the meta position of the benzyl moiety can influence the compound's lipophilicity and receptor binding characteristics compared to analogs with different substituents or substitution patterns.

Comparison with Structural Analogs

Positional Isomers

The biological and chemical properties of 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride can be compared with its positional isomers:

2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

The 2-position analog (CAS: 1220031-51-5) has been more extensively documented . This isomer has a molecular weight similar to the 3-position analog but may exhibit different pharmacokinetic properties and receptor binding profiles due to the altered spatial arrangement of functional groups.

4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

The 4-position analog (CAS: 1220031-25-3) has been studied for its potential as a ligand for neurotransmitter receptors. The different substitution position likely affects its binding affinity and selectivity compared to the 3-position analog.

Benzyl Substituent Variants

Variants with different substituents on the benzyl group, such as 2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, demonstrate how small structural changes can significantly impact chemical and biological properties. The chloro-substituted analog may exhibit different electron density distributions and binding characteristics compared to the methyl-substituted compound.

CompoundBenzyl SubstituentEffect on Properties
3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine HCl3-MethylAffects lipophilicity and receptor interactions
2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl3-ChloroDifferent electronic properties and potential reactivity
2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine HCl3-FluoroMay alter binding characteristics and metabolism

Current Research Directions

Medicinal Chemistry Investigations

Current research involving piperidine derivatives like 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride focuses on exploring their potential as therapeutic agents. Studies often examine:

  • Structure-activity relationships to optimize receptor binding

  • Pharmacokinetic properties and metabolism

  • Potential applications in treating various conditions, particularly neurological disorders

Synthetic Methodology Development

Research into more efficient synthetic routes for preparing 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride and related compounds continues to be an active area of investigation. Improved synthetic methods may involve:

  • Development of more selective catalysts

  • Use of microwave-assisted synthesis

  • Application of continuous flow chemistry techniques

  • Green chemistry approaches to reduce environmental impact

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